molecular formula C13H12N6O2 B2367254 N-((6-méthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)isonicotinamide CAS No. 2034325-65-8

N-((6-méthoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)méthyl)isonicotinamide

Numéro de catalogue: B2367254
Numéro CAS: 2034325-65-8
Poids moléculaire: 284.279
Clé InChI: AQXFATFTBLPWQF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a compound belonging to the class of triazolopyridazines.

Applications De Recherche Scientifique

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide has several scientific research applications:

Mécanisme D'action

Target of Action

The primary target of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is the c-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a significant target for therapeutic intervention.

Mode of Action

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide acts as an inhibitor of the c-Met protein kinase . By binding to this enzyme, the compound prevents its normal function, leading to a decrease in cellular processes that rely on this kinase. Additionally, it has been identified as a pan-phosphodiesterase (PDE) family inhibitor , which can lead to a sustained increase in heart rate, increased cardiac output, and decreased contractility indices .

Biochemical Pathways

The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide affects multiple biochemical pathways. These include pathways involved in cellular growth, survival, and migration , as well as those involved in cardiac function .

Result of Action

The inhibition of c-Met protein kinase and PDE family enzymes by N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide can lead to a variety of molecular and cellular effects. These include a decrease in cellular processes such as growth and migration, as well as changes in cardiac function .

Analyse Des Réactions Chimiques

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used .

Activité Biologique

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a triazolo-pyridazine core linked to an isonicotinamide moiety , which enhances its pharmacological properties. The methoxy substitution on the triazole ring contributes to its structural diversity and may influence its biological interactions.

Anticancer Properties

Research indicates that compounds with triazolo and pyridazine structures often exhibit significant anticancer activity . In particular, studies have evaluated the compound's efficacy against various cancer cell lines:

Cell Line IC50 (μM) Notes
A5491.06 ± 0.16Significant cytotoxicity observed
MCF-71.23 ± 0.18Effective in inhibiting cell proliferation
HeLa2.73 ± 0.33Induces apoptosis

These findings suggest that N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide could serve as a promising candidate for further development as an anticancer agent .

The mechanism of action involves interaction with specific molecular targets such as c-Met kinase , a receptor tyrosine kinase implicated in cancer progression. The compound has shown inhibitory activity against c-Met with an IC50 value comparable to established inhibitors like Foretinib . This inhibition leads to the downregulation of oncogenic pathways, making it a potential therapeutic agent for cancer treatment.

The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide typically involves multi-step procedures that include cyclization reactions and modifications to enhance yield and purity . The following is a generalized synthetic route:

  • Starting Material Preparation : Synthesize the triazolo-pyridazine core.
  • Linkage Formation : React the core with isonicotinamide derivatives.
  • Purification : Employ chromatographic techniques to isolate the final product.

Comparative Analysis with Similar Compounds

N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide shares structural similarities with other biologically active compounds:

Compound Name Structure Features Biological Activity
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazineChlorine substitution on triazoleAntimicrobial
SLU-2633Triazolopyridazine coreAntiparasitic against Cryptosporidium parvum
5-(Trifluoromethyl)-1H-[1,2,4]triazoleTriazole with trifluoromethyl groupAntifungal

This comparative analysis highlights the unique features of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isonicotinamide that may enhance its solubility and bioavailability compared to other derivatives lacking such modifications .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacokinetic profiles of triazolo-pyridazine derivatives. For instance:

  • A study demonstrated that modifying the substituents on the triazole ring significantly impacted the compound's selectivity and potency against c-Met .
  • Another research effort highlighted the potential of these compounds in inducing late apoptosis in cancer cells and causing cell cycle arrest .

Propriétés

IUPAC Name

N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2/c1-21-12-3-2-10-16-17-11(19(10)18-12)8-15-13(20)9-4-6-14-7-5-9/h2-7H,8H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXFATFTBLPWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C(=NN=C2CNC(=O)C3=CC=NC=C3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.